molecular formula C15H14N4O4S B2690833 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione CAS No. 1903647-21-1

3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione

Cat. No.: B2690833
CAS No.: 1903647-21-1
M. Wt: 346.36
InChI Key: YBIOPAKSOQODMT-UHFFFAOYSA-N
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Description

3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and an amine under controlled conditions.

    Introduction of the pyrrole ring: This step involves the cyclization of a suitable precursor in the presence of a catalyst.

    Formation of the azetidinone ring: This can be synthesized by reacting a β-lactam precursor with appropriate reagents.

    Formation of the oxazolidine ring: This involves the cyclization of an amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Oxidized derivatives of the pyrrole and thiazole rings.

    Reduction products: Reduced forms of the carbonyl groups.

    Substitution products: Substituted derivatives at the heterocyclic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme inhibitors: It can act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Medicine

    Drug development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione: This compound shares structural similarities with other heterocyclic compounds such as indoles, imidazoles, and pyrazoles.

Uniqueness

    Functional Group Diversity: The presence of multiple heterocyclic rings and functional groups within a single molecule makes it unique compared to simpler heterocyclic compounds.

    Reactivity: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-12(24-14(16-9)17-4-2-3-5-17)13(21)18-6-10(7-18)19-11(20)8-23-15(19)22/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIOPAKSOQODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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